Cas no 2386498-20-8 (3,4-Difluoro-5-formylbenzoic acid)

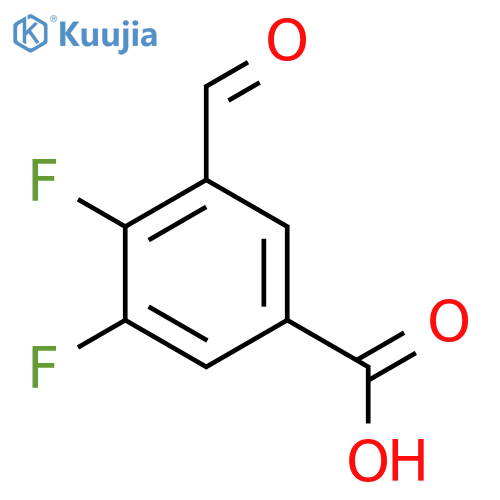

2386498-20-8 structure

商品名:3,4-Difluoro-5-formylbenzoic acid

CAS番号:2386498-20-8

MF:C8H4F2O3

メガワット:186.112369537354

CID:5079537

3,4-Difluoro-5-formylbenzoic acid 化学的及び物理的性質

名前と識別子

-

- 3,4-Difluoro-5-formylbenzoic acid

-

- インチ: 1S/C8H4F2O3/c9-6-2-4(8(12)13)1-5(3-11)7(6)10/h1-3H,(H,12,13)

- InChIKey: YWKLGWJHGMVZMG-UHFFFAOYSA-N

- ほほえんだ: FC1C(=CC(C(=O)O)=CC=1C=O)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 219

- トポロジー分子極性表面積: 54.4

- 疎水性パラメータ計算基準値(XlogP): 1.1

3,4-Difluoro-5-formylbenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR021QFL-500mg |

3,4-Difluoro-5-formylbenzoic acid |

2386498-20-8 | 95% | 500mg |

$631.00 | 2025-02-12 | |

| Aaron | AR021QFL-250mg |

3,4-Difluoro-5-formylbenzoic acid |

2386498-20-8 | 95% | 250mg |

$555.00 | 2025-02-12 |

3,4-Difluoro-5-formylbenzoic acid 関連文献

-

Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184

-

L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444

-

Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680

-

Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953

-

Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165

2386498-20-8 (3,4-Difluoro-5-formylbenzoic acid) 関連製品

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量